molecular formula C6H11N3O B1461816 1-(2-methoxyethyl)-1H-pyrazol-4-amine CAS No. 948570-74-9

1-(2-methoxyethyl)-1H-pyrazol-4-amine

Cat. No.: B1461816
CAS No.: 948570-74-9
M. Wt: 141.17 g/mol
InChI Key: LURMHCWOXHNATM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxyethyl group attached to the nitrogen atom at position 1 and an amine group at position 4

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of 4-chloropyrazole with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloropyrazole and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Procedure: The 4-chloropyrazole is dissolved in the solvent, and the base is added to the solution. 2-methoxyethylamine is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

    Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of N-substituted pyrazole derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that 1-(2-methoxyethyl)-1H-pyrazol-4-amine acts as an inhibitor of the LRRK2 (leucine-rich repeat kinase 2) enzyme, which is implicated in several neurodegenerative disorders, including:

  • Parkinson's Disease : Mutations in the LRRK2 gene are linked to familial forms of Parkinson's disease. Inhibitors like this compound may reduce neuroinflammation and neuronal cell death associated with this condition .
  • Alzheimer's Disease : The compound may also play a role in modulating tau phosphorylation, which is crucial in Alzheimer's pathology. By inhibiting LRRK2 activity, it could help mitigate tau-related neurodegeneration .

Cancer Treatment

The compound has shown promise in cancer research, particularly concerning its effects on tumor growth and proliferation:

  • Solid Tumors : Studies suggest that LRRK2 inhibitors can be beneficial in treating various cancers, including kidney and lung cancers. The inhibition of LRRK2 may disrupt pathways that promote cancer cell survival and proliferation .
  • Drug Resistance : The compound may also address drug resistance mechanisms in cancer therapy by targeting specific mutations within the EGFR (epidermal growth factor receptor) pathway, thus enhancing the efficacy of existing treatments .

Biochemical Studies

In laboratory settings, this compound serves as a valuable tool for studying kinase activity and signaling pathways:

  • Kinase Activity Assays : The compound is utilized to investigate the role of LRRK2 in cellular processes, aiding researchers in understanding its function in both normal physiology and disease states .
  • Cell Culture Models : It can be employed in vitro to assess the impact of LRRK2 inhibition on neuronal progenitor cell differentiation, providing insights into potential regenerative therapies for CNS disorders .

Inhibition of LRRK2 Kinase Activity

A study demonstrated that treatment with this compound significantly reduced LRRK2 kinase activity in neuronal cultures, leading to decreased levels of phosphorylated tau protein. This suggests that the compound could be a candidate for therapeutic intervention in tauopathies .

Anti-Cancer Efficacy

In preclinical models of lung cancer, administration of LRRK2 inhibitors resulted in reduced tumor growth and improved survival rates. These findings underscore the potential for this compound to enhance existing cancer therapies by targeting molecular pathways critical for tumor progression .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Action
Neurodegenerative DiseasesParkinson's Disease, Alzheimer's DiseaseInhibition of LRRK2 kinase activity
Cancer TreatmentSolid tumors (kidney, lung)Disruption of cancer cell survival pathways
Biochemical ResearchKinase activity assays, cell culture studiesInvestigation of cellular signaling mechanisms

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyethyl group and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact molecular pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups at positions 3 and 5, which may alter its chemical and biological properties.

    1-(2-Methoxyethyl)-1H-pyrazol-3-amine:

    1-(2-Methoxyethyl)-1H-pyrazol-5-amine: The amine group is located at position 5, which also affects the compound’s properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have reported that modifications in the pyrazole structure can enhance its effectiveness against inflammatory markers such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .

2. Neuroprotective Effects

Given the association of pyrazole derivatives with neurodegenerative diseases, this compound is being explored for its neuroprotective effects, particularly in conditions like Parkinson’s disease and Alzheimer’s disease. The compound's ability to inhibit LRRK2 kinase activity has been highlighted in patents, suggesting its potential role in treating diseases characterized by this kinase's dysregulation .

3. Antimicrobial Activity

Pyrazole derivatives have also been tested for antimicrobial properties. In studies involving various bacterial strains, compounds structurally related to this compound exhibited notable activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups is crucial for enhancing antimicrobial efficacy .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Selvam et al.1-thiocarbamoyl pyrazole derivativesMAO-B inhibitionCompounds showed high activity against MAO isoforms and comparable anti-inflammatory effects to indomethacin .
Burguete et al.1,5-diaryl pyrazoleAntimicrobialCompound demonstrated significant activity against E. coli and S. aureus; aliphatic amide moiety enhanced efficacy .
Chovatia et al.Diphenyl-pyrazole derivativesAnti-tubercularCompounds exhibited promising results against MTB strain H37Rv at low concentrations .

Research Findings

Recent literature emphasizes the versatility of pyrazole compounds in medicinal chemistry:

  • Pharmacological Profiles : Pyrazoles are recognized for their broad spectrum of biological activities, making them valuable scaffolds for drug development .
  • Mechanistic Insights : Studies suggest that the mechanism of action often involves modulation of inflammatory pathways and inhibition of specific enzymes related to disease processes .

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURMHCWOXHNATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654703
Record name 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948570-74-9
Record name 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-1H-pyrazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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